

Summary of Efficacy Data from Clinical Trials

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Compound Focus: Ciraparantag

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The following table summarizes key efficacy outcomes for **ciraparantag** in reversing various anticoagulants.

Anticoagulant Reversed	Effective Ciraparantag Dose	Time to Complete Reversal	Duration of Sustained Reversal	Study Design & Population
Apixaban [1]	60 mg IV	Within 1 hour	Sustained through 5 hours	Phase 2, RCT, single-blind, placebo-controlled; healthy elderly adults (50-75 years)
Rivaroxaban [1]	180 mg IV	Within 1 hour	Sustained through 6 hours	Phase 2, RCT, single-blind, placebo-controlled; healthy elderly adults (50-75 years)
Edoxaban [2]	100-300 mg IV	Within 10 minutes	Sustained for 24 hours	Phase 1, RCT, double-blind, placebo-controlled; healthy male adults

Detailed Experimental Protocols

The following section provides the methodologies for key experiments that established the efficacy and safety profile of **ciraparantag**.

Protocol for Phase 2 Studies in Apixaban and Rivaroxaban Reversal

This protocol is adapted from the two randomized, single-blind, placebo-controlled Phase 2 trials published in the *European Heart Journal* [1].

1.1 Subject Selection and Anticoagulation

- **Subjects:** Healthy adults aged 50-75 years.
- **Anticoagulation Regimen:**
 - **Apixaban study:** 10 mg orally, twice daily for 3.5 days.
 - **Rivaroxaban study:** 20 mg orally, once daily for 3 days.
- **Steady-State Criterion:** Subjects were randomized only if they achieved a sufficient anticoagulant effect, defined as:
 - Whole Blood Clotting Time (WBCT) $\geq 20\%$ above baseline for apixaban.
 - WBCT $\geq 25\%$ above baseline for rivaroxaban.

1.2 Randomization and Dosing

- **Randomization:** Subjects were randomized in a 3:1 ratio (**ciraparantag**:placebo).
- **Intervention:** A single IV dose of **ciraparantag** or placebo (saline) was administered as a 10-minute infusion.
 - **Apixaban Reversal:** Doses of 30 mg, 60 mg, or 120 mg, given 3 hours after the last apixaban dose.
 - **Rivaroxaban Reversal:** Doses of 30 mg, 60 mg, 120 mg, or 180 mg, given 4 hours after the last rivaroxaban dose.

1.3 Efficacy Assessment

- **Primary Endpoint:** Correction of the Whole Blood Clotting Time (WBCT).
- **Methodology:**
 - **WBCT Measurement:** Blood was drawn via direct venipuncture and collected in clean, dry glass tubes.
 - **Clotting Time Determination:** Three tubes per time point were filled with 0.5 mL of whole blood each. The tubes were tilted every 30 seconds by hand, and the time for a visible clot to

form was recorded.

- **Timepoints:** Measurements were taken at baseline (pre-anticoagulant), pre-dose, and at 0.25, 0.5, 0.75, 1, 3, 5, and 24 hours post-**ciraparantag** dose (with minor variations between studies).
- **Responder Definition:** A subject was considered a "responder" if their WBCT returned to within 10% of baseline within 1 hour and this effect was sustained through 5 hours (apixaban) or 6 hours (rivaroxaban).

1.4 Safety Assessment

- **Parameters:** Adverse events (AEs), vital signs, pulse oximetry, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry), and fecal occult blood.
- **Focus:** Specific monitoring for transient sensations of warmth, flushing, and dysgeusia (altered taste), which were the most common AEs noted.

Protocol for Whole Blood Clotting Time (WBCT) Measurement

The WBCT is a critical, non-conventional assay required for **ciraparantag** studies because standard plasma-based coagulation tests are invalidated by the presence of citrate, oxalate, or heparin, which disrupt the **ciraparantag**-anticoagulant complex [1] [2].

2.1 Materials

- **Equipment:** Clean, dry glass test tubes (e.g., 10 x 75 mm); timer; water bath maintained at 37°C.
- **Sample Collection:** Blood is drawn via a clean venipuncture, **without a tourniquet if possible**, directly from the needle hub into the glass tubes. The use of vacuum collection systems or any anticoagulant is strictly prohibited.

2.2 Procedure

- **Preparation:** Pre-warm the glass tubes in the 37°C water bath.
- **Sample Collection:** Discard the first 1-2 mL of blood. Then, gently fill three tubes with 0.5 mL of blood each.
- **Incubation and Tilting:** Start the timer immediately. After a 2-minute delay, begin tilting each tube sequentially every 30 seconds at a 45-degree angle.
- **Endpoint Determination:** The clotting time for each tube is recorded when the blood no longer flows and a complete clot is formed. The WBCT is reported as the mean clotting time of the three tubes.

Protocol for Clot Fibrin Integrity (CFI) Assessment

This protocol was used in the Phase 1 edoxaban study to validate the quality of the clot formed after reversal [2].

3.1 Clot Formation and Fixation

- **Source:** Clots are obtained from the WBCT test tubes.
- **Fixation:** Immediately after clot formation, add 2 mL of glutaraldehyde in sodium cacodylate buffer (e.g., 2.5% glutaraldehyde) to the tube to preserve the clot structure. Store fixed clots at 4°C.

3.2 Sample Processing and Imaging

- **Dehydration:** Subject the fixed clots to critical point drying.
- **Preparation:** Perform a freeze fracture on the dried clots to expose the internal fibrin network.
- **Imaging:** Image the samples using a Scanning Electron Microscope (SEM) at a suitable magnification (e.g., 5,000x) to visualize the fibrin mesh.

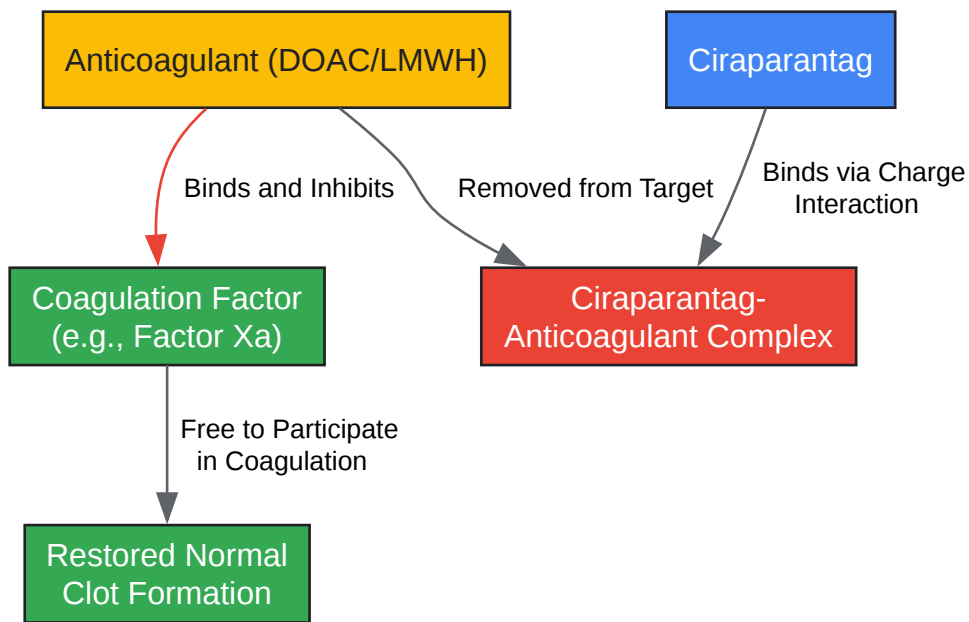
3.3 Quantitative Analysis

- **Software:** Use automated image analysis software (e.g., MATLAB).
- **Measurement:** Quantify the mean fibrin diameter from multiple images. Compare the fibrin diameter post-reversal to baseline (pre-anticoagulant) values to confirm restoration of normal fibrin structure.

Mechanism and Workflow Visualization

Ciraparantag Mechanism of Action

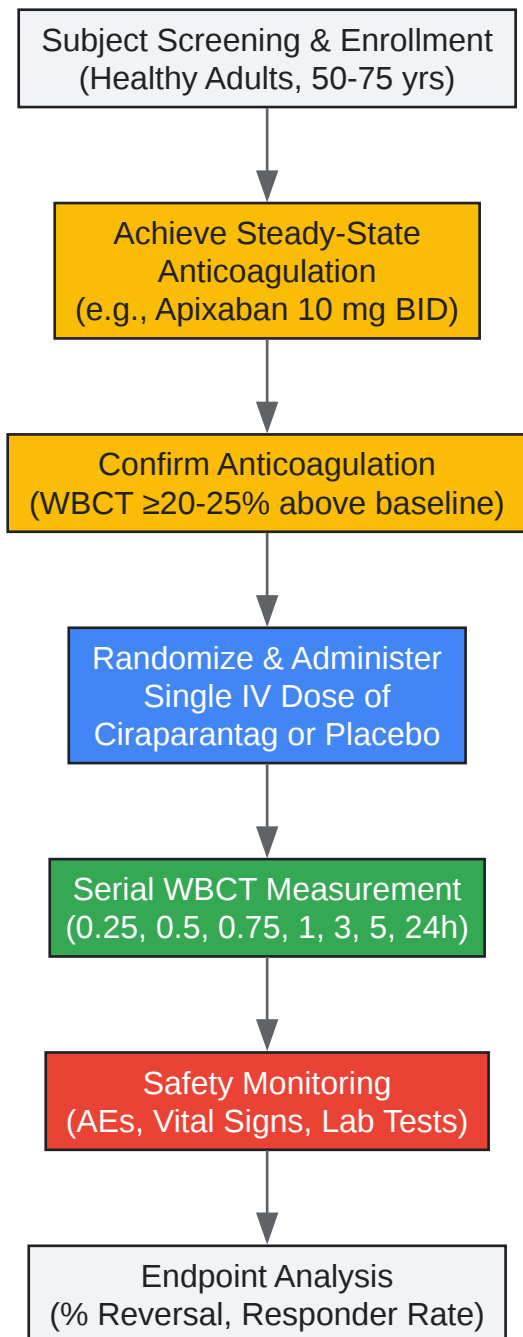
The following diagram illustrates the molecular mechanism by which **ciraparantag** reverses anticoagulation.



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Experimental Workflow for Efficacy Studies

This workflow outlines the key steps for conducting a **ciraparantag** reversal study in healthy volunteers.



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Critical Technical Notes

- **Assay Limitation:** Standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are **not suitable** for assessing **ciraparantag**'s activity. The citrate in plasma collection tubes chelates calcium

and disrupts the charge-dependent binding of **ciraparantag** to the anticoagulant, leading to falsely elevated anticoagulant levels [1]. The manual WBCT is the validated method.

- **Sample Integrity:** For WBCT, blood must be collected **without any anticoagulant** and tested immediately. The use of activators like kaolin or celite also adsorbs **ciraparantag** and invalidates results [2].
- **Safety Profile:** The most common adverse events associated with **ciraparantag** are mild, transient, and dose-related, including sensations of warmth, flushing, skin tingling, and altered taste. No procoagulant signal has been detected in studies based on D-dimer and prothrombin fragment 1.2 levels [3] [2].

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References

1. Ciraparantag reverses the anticoagulant activity of ... [pmc.ncbi.nlm.nih.gov]
2. Single-dose ciraparantag safely and completely reverses ... [pmc.ncbi.nlm.nih.gov]
3. New data in the European Heart Journal show ciraparantag reverses... [biospace.com]

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